(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine
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Overview
Description
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyrazine core, followed by functionalization to introduce the methanamine group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are used as building blocks in the synthesis of kinase inhibitors and other bioactive molecules.
Uniqueness
Its unique combination of a pyrrolo[2,3-b]pyrazine core with a methanamine group allows for versatile chemical modifications and diverse biological activities .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2,5-dimethylpyrrolo[2,3-b]pyrazin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-4-11-9-8(12-6)7(3-10)5-13(9)2/h4-5H,3,10H2,1-2H3 |
InChI Key |
KMANONUZBUGSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2C)CN |
Origin of Product |
United States |
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